3-(4-(Allyloxy)phenyl)-2-(1,3-benzoxazol-2-YL)-1-(4-methylphenyl)-2-propen-1-one

Description

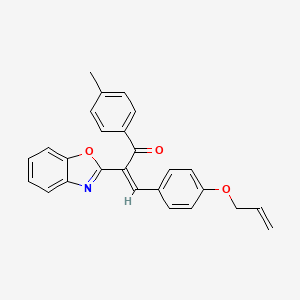

Chemical Structure and Key Features The compound 3-(4-(Allyloxy)phenyl)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-2-propen-1-one (molecular formula: C₂₆H₂₁NO₃) is a chalcone derivative characterized by an α,β-unsaturated ketone core. Its structure includes:

- Ring A: A 4-allyloxyphenyl group (para-allyloxy substitution on the aromatic ring).

- Ring B: A 4-methylphenyl (p-tolyl) group.

- Heterocyclic Moiety: A 1,3-benzoxazol-2-yl group attached to the α-carbon of the enone system.

The compound’s molecular weight is 395.506 g/mol, as per CAS 307953-14-6 .

Properties

Molecular Formula |

C26H21NO3 |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(4-prop-2-enoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C26H21NO3/c1-3-16-29-21-14-10-19(11-15-21)17-22(25(28)20-12-8-18(2)9-13-20)26-27-23-6-4-5-7-24(23)30-26/h3-15,17H,1,16H2,2H3/b22-17+ |

InChI Key |

UVASKESEGAJDKK-OQKWZONESA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=C(C=C2)OCC=C)/C3=NC4=CC=CC=C4O3 |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)OCC=C)C3=NC4=CC=CC=C4O3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-(Allyloxy)phenyl)-2-(1,3-benzoxazol-2-YL)-1-(4-methylphenyl)-2-propen-1-one” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Allyloxyphenyl Intermediate: This can be achieved by reacting 4-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate.

Synthesis of the Benzoxazole Moiety: This step involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.

Coupling Reactions: The final step involves coupling the allyloxyphenyl and benzoxazole intermediates with a 4-methylphenyl group through a condensation reaction, often facilitated by a catalyst such as palladium.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions may include the use of halogenating agents, acids, or bases depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group could yield an epoxide, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as fluorescent probes due to the presence of the benzoxazole moiety.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of “3-(4-(Allyloxy)phenyl)-2-(1,3-benzoxazol-2-YL)-1-(4-methylphenyl)-2-propen-1-one” would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Chalcones with structural similarities were analyzed for structure-activity relationships (SAR) and physicochemical properties. Key analogues include:

Key Observations

Electron-Donating vs. Electron-Withdrawing Groups :

- Cardamonin (hydroxyl groups) exhibits the highest inhibitory activity (IC₅₀ = 4.35 μM), suggesting that electron-donating groups at the ortho/para positions enhance activity .

- In contrast, Compound 2j (4-Br, 5-I on Ring A; 4-F on Ring B) shows reduced activity (IC₅₀ = 4.70 μM), indicating that heavy halogens may sterically hinder binding despite their electronegativity .

Benzoxazole vs. Simple Aromatic Rings: The benzoxazole moiety in the target compound may improve binding affinity through hydrogen-bonding interactions (N and O atoms) compared to non-heterocyclic analogues like Cardamonin.

Allyloxy vs. Other Alkoxy Substituents :

- The allyloxy group (C₃H₅O) in the target compound provides moderate electron-donating effects and increased steric bulk compared to methoxy (CH₃O) or butoxy (C₄H₉O) groups. This could influence solubility and metabolic stability .

Dihedral Angles and Planarity :

- Chalcones with fluorophenyl groups (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one ) exhibit dihedral angles between 7.14°–56.26°, affecting π-π stacking. The allyloxy group in the target compound may introduce torsional strain, reducing planarity .

Biological Activity

3-(4-(Allyloxy)phenyl)-2-(1,3-benzoxazol-2-YL)-1-(4-methylphenyl)-2-propen-1-one, a compound characterized by its unique structural features, has garnered attention in recent years for its potential biological activities. This article provides an overview of its biological activity, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound's IUPAC name is (E)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-(4-prop-2-enoxyphenyl)prop-2-en-1-one. Its molecular formula is C25H19NO3, with a molecular weight of 381.4 g/mol. The compound includes functional groups such as allyloxy and benzoxazole, which are known to influence its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Research indicates that it may exert antitumor effects through several mechanisms:

- DNA Intercalation : The benzoxazole moiety can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, contributing to its antitumor properties.

- Apoptosis Induction : It has been shown to induce apoptosis in cancer cells via mitochondrial pathways, affecting the expression of pro-apoptotic and anti-apoptotic proteins.

Research Findings

Several studies have explored the biological activity of this compound:

-

Antitumor Activity : A study demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 6.92 to 8.99 μM across different cell lines (e.g., HepG2, A549) .

Cell Line IC50 (μM) HepG2 6.92 A549 8.99 DU145 7.89 MCF7 8.26 - Mechanisms of Apoptosis : The compound was found to increase the expression of Bax while decreasing Bcl-2 levels in HepG2 cells, leading to the activation of caspase-3 and subsequent apoptosis .

- Mitochondrial Dysfunction : Studies indicated that treatment with this compound resulted in mitochondrial membrane potential changes, suggesting a mitochondria-dependent pathway for apoptosis induction .

Case Studies

A notable case study involved the evaluation of the compound's efficacy in combination therapies for cancer treatment. In vitro studies showed enhanced cytotoxic effects when combined with standard chemotherapeutic agents, indicating potential for use in synergistic treatments.

Comparative Analysis

When compared to similar compounds with known biological activities:

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole | Antimicrobial | N/A |

| N-{4-[2-(1,3-benzoxazol-2-yl)ethyl]phenyl}-4-methylbenzenesulfonamide | Apoptosis Inducer | N/A |

| This compound | Antitumor | 6.92 - 8.99 |

This table highlights the unique position of the compound in terms of its antitumor activity compared to other compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.